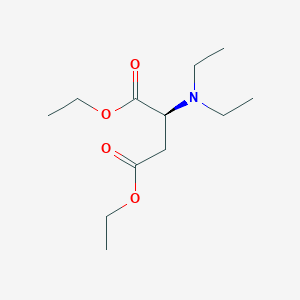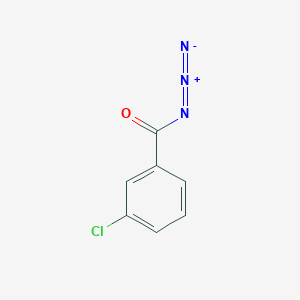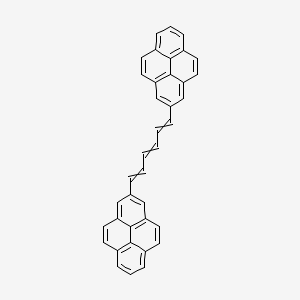
6-Methylsulfanylphenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylsulfanylphenanthridine is a heterocyclic aromatic compound that belongs to the phenanthridine family. Phenanthridines are known for their diverse biological activities, including DNA binding, antitumor, and antiparasitic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylsulfanylphenanthridine can be achieved through several methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation . Another method includes the use of copper-catalyzed intramolecular N-aryl bond-forming processes under basic conditions . Additionally, I2-mediated sp3 C–H amination of aniline precursors provides a straightforward route to phenanthridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-free and additive-free conditions is preferred to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methylsulfanylphenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 6-methylphenanthridine.
Substitution: Introduction of halogen or nitro groups onto the phenanthridine ring.
Aplicaciones Científicas De Investigación
6-Methylsulfanylphenanthridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its DNA-binding properties and potential as a fluorescent marker.
Medicine: Investigated for its antitumor and antiparasitic activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Methylsulfanylphenanthridine involves its interaction with DNA, where it intercalates between base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This interaction is facilitated by the planar structure of the phenanthridine ring and the presence of the methylsulfanyl group, which enhances binding affinity. The compound also targets specific enzymes involved in DNA repair and replication, contributing to its antitumor effects .
Comparación Con Compuestos Similares
Phenanthridine: The parent compound, known for its DNA-binding properties.
6-Methylphenanthridine: Lacks the sulfanyl group, resulting in different reactivity and applications.
6-Sulfanylphenanthridine: Similar structure but without the methyl group, affecting its chemical behavior.
Uniqueness: 6-Methylsulfanylphenanthridine is unique due to the presence of both the methyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various research and industrial applications .
Propiedades
Número CAS |
46493-82-7 |
|---|---|
Fórmula molecular |
C14H11NS |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
6-methylsulfanylphenanthridine |
InChI |
InChI=1S/C14H11NS/c1-16-14-12-8-3-2-6-10(12)11-7-4-5-9-13(11)15-14/h2-9H,1H3 |
Clave InChI |
LPAMJYKDHPCCAI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)

![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)



![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)

![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)

